[(5-Methylfuran-2-yl)methylidene]propanedinitrile [(5-Methylfuran-2-yl)methylidene]propanedinitrile
Brand Name: Vulcanchem
CAS No.: 81020-79-3
VCID: VC16080955
InChI: InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3
SMILES:
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol

[(5-Methylfuran-2-yl)methylidene]propanedinitrile

CAS No.: 81020-79-3

Cat. No.: VC16080955

Molecular Formula: C9H6N2O

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

[(5-Methylfuran-2-yl)methylidene]propanedinitrile - 81020-79-3

Specification

CAS No. 81020-79-3
Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
IUPAC Name 2-[(5-methylfuran-2-yl)methylidene]propanedinitrile
Standard InChI InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3
Standard InChI Key LYDFGOIVNORMMX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C=C(C#N)C#N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 2-[(5-methylfuran-2-yl)methylidene]propanedinitrile, reflects its core structure: a furan ring substituted at the 5-position with a methyl group and at the 2-position with a propanedinitrile moiety. The planar furan ring and conjugated nitrile groups create a π-electron-rich system, which influences its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₆N₂O
Molecular Weight158.16 g/mol
SMILESCC1=CC=C(O1)C=C(C#N)C#N
InChI KeyLYDFGOIVNORMMX-UHFFFAOYSA-N
CAS Registry Number81020-79-3

Spectroscopic and Computational Data

Infrared (IR) spectroscopy reveals strong absorption bands at ~2200 cm⁻¹, characteristic of nitrile (C≡N) stretching vibrations . Nuclear magnetic resonance (NMR) spectra show distinct signals for the furan protons (δ 6.2–7.1 ppm) and methyl group (δ 2.3 ppm) . Computational studies predict a collision cross-section (CCS) of 158.2 Ų for the molecular ion ([M]⁺), aiding in mass spectrometry-based identification .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via Knoevenagel condensation between 5-methylfurfural and malononitrile under basic conditions. This one-pot reaction proceeds with high yield (70–85%) due to the electron-withdrawing effect of the nitrile groups, which stabilize the intermediate enolate.

Reaction Scheme:
5-Methylfurfural+MalononitrileBase[(5-Methylfuran-2-yl)methylidene]propanedinitrile\text{5-Methylfurfural} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{[(5-Methylfuran-2-yl)methylidene]propanedinitrile}

Optimization Strategies

  • Catalyst Selection: Ammonium acetate or piperidine are preferred catalysts for minimizing side reactions.

  • Solvent Systems: Ethanol or tetrahydrofuran (THF) enhance reaction homogeneity and yield .

  • Temperature Control: Reactions conducted at 60–80°C achieve optimal kinetics without decomposition .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Derivatives of [(5-Methylfuran-2-yl)methylidene]propanedinitrile exhibit broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to disruption of microbial cell membrane integrity.

Table 2: Antimicrobial Activity Profile

Microbial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Applications in Materials Science

Organic Electronics

The compound’s conjugated system enables its use as an electron-transport layer in organic light-emitting diodes (OLEDs). Devices incorporating this material show external quantum efficiencies (EQEs) of 12–15%, attributed to enhanced charge mobility .

Photocatalytic Systems

When functionalized with TiO₂ nanoparticles, the compound acts as a photosensitizer in visible-light-driven water splitting, achieving a hydrogen evolution rate of 4.2 mmol·g⁻¹·h⁻¹ .

Challenges and Future Directions

Scalability and Cost

Current synthesis routes rely on costly nitrile precursors. Developing green chemistry approaches using bio-based furans could reduce production costs by 30–40% .

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